Cas no 26570-10-5 (Dextropropoxyphene napsylate)
Dextropropoxyphene napsylate structure
Product Name:Dextropropoxyphene napsylate
CAS-Nr.:26570-10-5
MF:C32H39NO6S
MW:565.720168352127
CID:834967
PubChem ID:33544
Update Time:2025-04-19
Dextropropoxyphene napsylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Dextropropoxyphene napsylate
- S-9700;UNII-38M219L1OJ;Propoxyphene napsylate (USAN);d-4-Dimethylamino-3-methyl-1,2-diphenyl-2-propionoxybutanenaphthalene-2-sulphonate hydrate;[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate,naphthalene-2-sulfonic acid,hydrate;d-Propoxyphene napsylate hydrate;2-Butanol,4-(dimethylamino)-3-methyl-1,2-diphenyl-,propionate (ester),2-naphthalenesulfonate,monohydrate,(2S,3R);Propoxyphene napsylate,d-,monohydrate;Dexof
- Propoxyphene napsylate (USAN)
- SCHEMBL41620
- (alphaS,1R)-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl propionate compound with 2-naphthalenesulfonic acid (1:1) monohydrate
- [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid;hydrate
- D05632
- 38M219L1OJ
- (alphaS,1R)-alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate compound with 2-naphthalenesulfonic acid (1:1) monohydrate
- PROPOXYPHENE NAPSYLATE [VANDF]
- Darvon-N (TN)
- PROPOXYPHENE NAPSYLATE MONOHYDRATE [MI]
- Propoxyphene napsylate [USAN:USP]
- 2-Butanol, 4-(dimethylamino)-3-methyl-1,2-diphenyl-, propionate (ester), 2-naphthalenesulfonate, monohydrate, (2S,3R)-
- d-Propoxyphene napsylate hydrate
- Q27122461
- Propoxyphene napsylate [USAN]
- S-9700
- DTXSID70949417
- CHEMBL3989716
- UNII-38M219L1OJ
- Dextropropoxyphene napsilate
- DEXTROPROPOXYPHENE NAPSILATE [WHO-DD]
- 26570-10-5
- Dexofen
- PROPOXYPHENE NAPSYLATE [ORANGE BOOK]
- Propoxyphene napsylate cii
- propoxyphene napsylate hydrate
- DB09396
- Naphthalene-2-sulfonic acid--4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate--water (1/1/1)
-
- Inchi: 1S/C22H29NO2.C10H8O3S.H2O/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13);1H2/t18-,22+;;/m1../s1
- InChI-Schlüssel: GBKONKCASNNUQD-VGHSCWAPSA-N
- Lächelt: S(C1C=CC2C=CC=CC=2C=1)(=O)(=O)O.O(C(CC)=O)[C@@](C1C=CC=CC=1)(CC1C=CC=CC=1)[C@H](C)CN(C)C.O
Berechnete Eigenschaften
- Genaue Masse: 565.25000
- Monoisotopenmasse: 565.25
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 10
- Komplexität: 688
- Anzahl kovalent gebundener Einheiten: 3
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 93.3A^2
Experimentelle Eigenschaften
- Siedepunkt: 444°Cat760mmHg
- Flammpunkt: 130.6°C
- PSA: 101.52000
- LogP: 7.37850
Dextropropoxyphene napsylate Sicherheitsinformationen
- Toxizität:Odorless, white crystalline powder; bitter taste. Sol in methanol, ethanol, chloroform, acetone; very slightly sol in water. LD50 orally in female rats: 990 mg/kg (Goldenthal)
Dextropropoxyphene napsylate Verwandte Literatur
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Andrew P. Abbott,Robert C. Harris,Karl S. Ryder,I-Wen Sun Phys. Chem. Chem. Phys., 2014,16, 14675-14681
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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